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molecular formula C6Cl5F B1594924 Pentachlorofluorobenzene CAS No. 319-87-9

Pentachlorofluorobenzene

Cat. No. B1594924
M. Wt: 268.3 g/mol
InChI Key: HGLRKPSTNKQNIS-UHFFFAOYSA-N
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Patent
US07595426B2

Procedure details

A solution of 144 g (1.5 mol) of fluorobenzene in 1080 ml of 1,2-dichloroethane was admixed with 10 g (0.075 mol) of powdered AlCl3, and 586 g of chlorine gas were then passed into the mixture at 5-15° C. The solution was then stirred at 25° C. for about 5 hours, then heated to 65° C. and 100 ml of water were subsequently added while stirring vigorously. At this temperature, the phases were separated and the organic phase was extracted with water. The solvent was distilled off and the residue was taken up in 1300 g of NMP. After gas-chromatographic analysis (GC), the yield was calculated as: 93.9% of pentachlorofluorobenzene, 4.9% of hexachlorobenzene and 1.1% of tetrachlorofluorobenzenes. The solution can directly be reacted further as described in example 6.
Quantity
144 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
586 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
1080 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1C=C[CH:5]=[CH:4][CH:3]=1.[Al+3].[Cl-:9].[Cl-:10].[Cl-:11].ClCl.O.[Cl:15][CH2:16][CH2:17][Cl:18]>>[Cl:15][C:16]1[C:2]([F:1])=[C:3]([Cl:9])[C:4]([Cl:10])=[C:5]([Cl:11])[C:17]=1[Cl:18] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
144 g
Type
reactant
Smiles
FC1=CC=CC=C1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Three
Name
Quantity
586 g
Type
reactant
Smiles
ClCl
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
1080 mL
Type
reactant
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The solution was then stirred at 25° C. for about 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were then passed into the mixture at 5-15° C
TEMPERATURE
Type
TEMPERATURE
Details
heated to 65° C.
STIRRING
Type
STIRRING
Details
while stirring vigorously
CUSTOM
Type
CUSTOM
Details
At this temperature, the phases were separated
EXTRACTION
Type
EXTRACTION
Details
the organic phase was extracted with water
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The solution can directly be reacted further

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
ClC1=C(C(=C(C(=C1F)Cl)Cl)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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